
2-Dodecylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecylpiperazine is an organic compound that belongs to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions this compound, specifically, has a dodecyl (C12H25) group attached to one of the nitrogen atoms, making it a long-chain alkyl derivative of piperazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dodecylpiperazine typically involves the alkylation of piperazine with a dodecyl halide (e.g., dodecyl bromide) under basic conditions. The reaction can be represented as follows: [ \text{Piperazine} + \text{Dodecyl Bromide} \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2-Dodecylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The dodecyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or sulfonates can be used as reagents for substitution reactions.
Major Products:
Oxidation: N-Dodecylpiperazine N-oxide.
Reduction: Various secondary and tertiary amines.
Substitution: Compounds with different alkyl or aryl groups replacing the dodecyl group.
Aplicaciones Científicas De Investigación
2-Dodecylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of parasitic infections.
Industry: It is used as an intermediate in the production of surfactants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Dodecylpiperazine involves its interaction with biological membranes and proteins. The long dodecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the piperazine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s amphiphilic nature plays a crucial role in its biological effects.
Comparación Con Compuestos Similares
Piperazine: The parent compound, which lacks the dodecyl group.
N-Methylpiperazine: A derivative with a methyl group attached to one of the nitrogen atoms.
N-Phenylpiperazine: A derivative with a phenyl group attached to one of the nitrogen atoms.
Comparison: 2-Dodecylpiperazine is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to other piperazine derivatives. This long chain enhances its lipophilicity, making it more suitable for applications involving lipid membranes. Additionally, the dodecyl group can influence the compound’s solubility, reactivity, and biological activity, distinguishing it from shorter-chain or unsubstituted piperazines.
Propiedades
Número CAS |
90018-98-7 |
|---|---|
Fórmula molecular |
C16H34N2 |
Peso molecular |
254.45 g/mol |
Nombre IUPAC |
2-dodecylpiperazine |
InChI |
InChI=1S/C16H34N2/c1-2-3-4-5-6-7-8-9-10-11-12-16-15-17-13-14-18-16/h16-18H,2-15H2,1H3 |
Clave InChI |
DUHAAWMBRWVWNC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1CNCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)
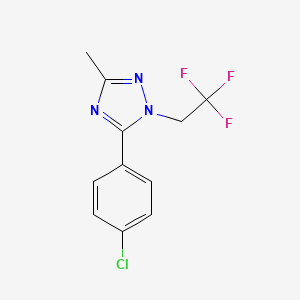
![2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B14375870.png)
![N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14375873.png)

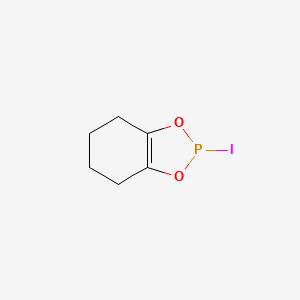
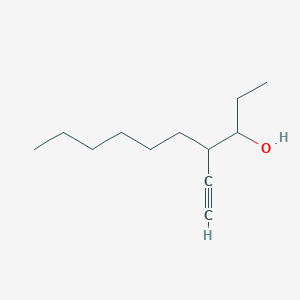
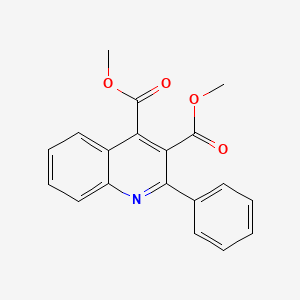
![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)
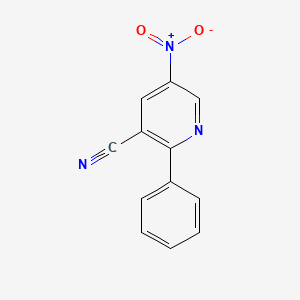
![1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B14375925.png)
![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)
